molecular formula C12H9NOS B3254692 10H-phenothiazin-2-ol CAS No. 24316-35-6

10H-phenothiazin-2-ol

Cat. No.: B3254692
CAS No.: 24316-35-6
M. Wt: 215.27 g/mol
InChI Key: OJQOKLSLPLGDBX-UHFFFAOYSA-N
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Description

10H-phenothiazin-2-ol is an organic compound belonging to the phenothiazine class of heterocyclic compounds. Phenothiazines are known for their diverse biological activities and have been extensively studied for their applications in medicine, chemistry, and industry. The compound has a molecular formula of C12H9NOS and is characterized by a tricyclic structure consisting of two benzene rings fused to a thiazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

10H-phenothiazin-2-ol can be synthesized through various methods. One common approach involves the cyclization of 2-substituted diphenyl sulfides. For example, the reaction of diphenylamine with sulfur can yield phenothiazine derivatives. Another method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of base catalysts such as triethylamine. The reaction conditions typically include the use of chloroacetyl chloride for the cyclization of Schiff bases . These methods allow for the efficient production of phenothiazine derivatives on a larger scale.

Chemical Reactions Analysis

Types of Reactions

10H-phenothiazin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives. These products have various applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

10H-phenothiazin-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10H-phenothiazin-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with cellular components, leading to its antimicrobial and anticancer effects. The specific molecular targets and pathways depend on the particular application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the presence of a hydroxyl group at the 2-position. This modification enhances its chemical reactivity and biological activity compared to other phenothiazine derivatives. The compound’s versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

10H-phenothiazin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c14-8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)15-12/h1-7,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQOKLSLPLGDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 25 g (109 mmol) of 2-methoxyphenothiazine and 60 g (4.8 eq.) of pyridinium chloride is heated at 170° C. for 15 hours. After cooling down to a temperature of approximately 80° C., the brown solution obtained is diluted with 200 ml of ethyl acetate. Stirring is maintained for 30 minutes before pouring the reaction mixture into 200 ml of water. After stirring and decantation, the organic phase is dried over sodium sulphate and concentrated to dryness, under vacuum. The greenish solid obtained is recrystallized from 700 ml of boiling toluene. An insoluble solid is eliminated by filtration, the filtrate crystallizes spontaneously overnight. The crystals are collected by filtration and rinsed using isopentane. After drying, 12.43 g of a grey solid is obtained with a yield of 53%. Melting point: 207-208° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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